

# Technical Guide: Synthesis of (5--Bromo-2-fluorophenyl)hydrazine hydrochloride

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## Compound of Interest

*Compound Name:* (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

*Cat. No.:* B151763

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This document provides a comprehensive technical guide for the synthesis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**, a key intermediate in pharmaceutical and fine chemical research. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

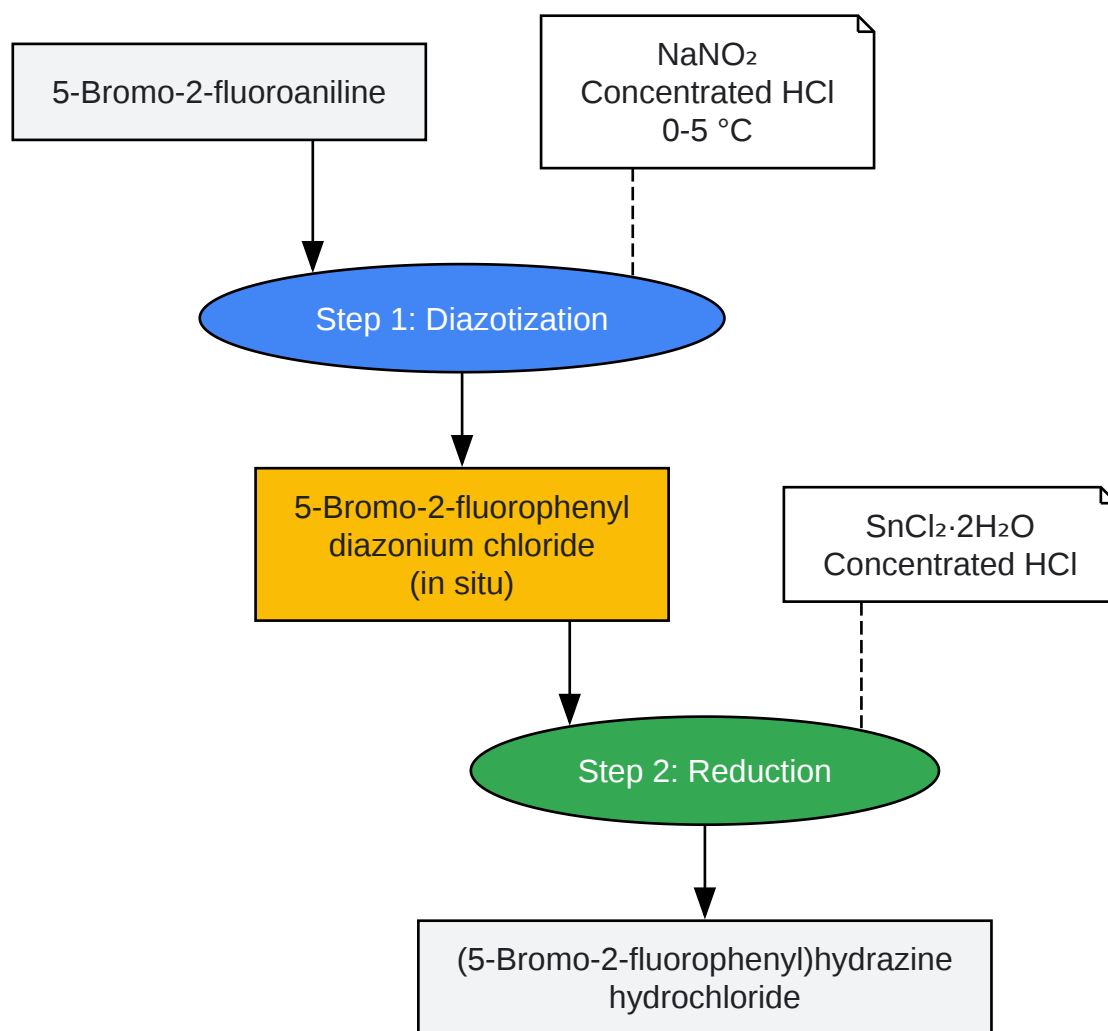
## Compound Data Summary

The following table summarizes the key quantitative data for the primary reactant and the final product.

Property	Starting Material: 5-Bromo-2-fluoroaniline	Final Product: (5-Bromo-2-fluorophenyl)hydrazine hydrochloride
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFN	C <sub>6</sub> H <sub>7</sub> BrClFN <sub>2</sub>
Molecular Weight	190.01 g/mol [1][2]	241.49 g/mol [3]
CAS Number	2924-09-6[2]	214916-08-2[3][4]
Appearance	White to yellow powder or liquid	Light-yellow to yellow powder or crystals
Purity (Typical)	>95%	>97%[3]
Theoretical Yield	Not Applicable	Based on a 1:1 molar conversion from the starting material.
Expected Practical Yield	Not Applicable	75-85%

## Synthesis Workflow

The synthesis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** is typically achieved via a two-step process involving the diazotization of 5-Bromo-2-fluoroaniline followed by the reduction of the resulting diazonium salt.



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Caption: Synthesis workflow for **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**.

## Experimental Protocol

This protocol details the synthesis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** from 5-bromo-2-fluoroaniline. The general methodology is adapted from standard procedures for the preparation of substituted phenylhydrazines.<sup>[5][6]</sup>

## Materials and Reagents:

- 5-Bromo-2-fluoroaniline (C<sub>6</sub>H<sub>5</sub>BrFN)
- Concentrated Hydrochloric Acid (HCl, ~37%)

- Sodium Nitrite ( $\text{NaNO}_2$ )
- Tin(II) Chloride Dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Deionized Water
- Diethyl Ether (or other suitable organic solvent for washing)
- Ice

## Step 1: Diazotization of 5-Bromo-2-fluoroaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.
- Cool the stirred suspension to 0-5 °C using an ice-salt bath.
- Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
- Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is observed.<sup>[5]</sup>
- After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the in situ generated 5-bromo-2-fluorophenyl diazonium chloride.

## Step 2: Reduction of the Diazonium Salt

- In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.0 - 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
- Slowly add the cold tin(II) chloride solution to the previously prepared diazonium salt solution. Maintain vigorous stirring and keep the reaction temperature below 10 °C during the addition.

- Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[5]
- The product, **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**, will precipitate out of the solution as a solid.

## Work-up and Purification:

- Collect the precipitated solid by vacuum filtration.
- Wash the filter cake sequentially with a small amount of cold brine and then with diethyl ether to remove any residual impurities.[5]
- Dry the collected solid under vacuum at a temperature not exceeding 40-50 °C to yield the final product.
- The purity of the product can be assessed using techniques such as HPLC, NMR, or mass spectrometry.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

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